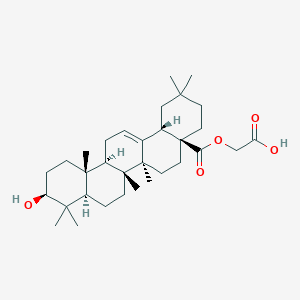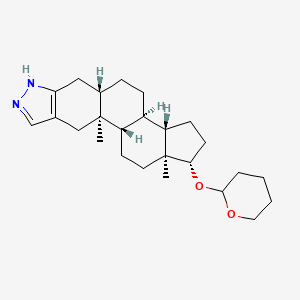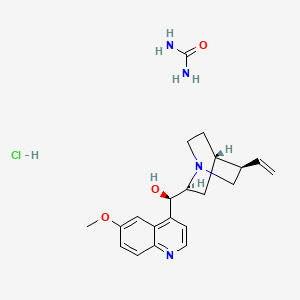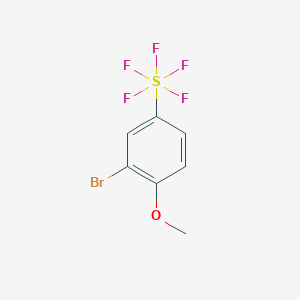
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is a chemical compound with the CAS Number: 1211514-99-6. It has a molecular weight of 313.09 . The compound is also known by the linear formula: C7 H6 Br F5 O S .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds. These include 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthetic Building Blocks : Aryl bromides serve as precursors for creating complex organic molecules. For instance, 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene have been used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating the utility of brominated and methoxylated aromatic compounds in constructing molecular electronics (Stuhr-Hansen et al., 2005).
Photodynamic Therapy : Compounds with specific bromo and methoxy substitutions have been investigated for their photophysical and photochemical properties, which are crucial for photodynamic therapy applications in cancer treatment. This suggests that derivatives like "1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene" could have potential applications in medical treatments requiring high singlet oxygen quantum yield and appropriate photodegradation quantum yield for Type II mechanisms (Pişkin et al., 2020).
Material Science and Polymer Chemistry
- Fluorinated Polymers : The synthesis and characterization of fluorine-containing polyethers from highly fluorinated monomers illustrate the importance of such compounds in creating materials with low dielectric constants and high thermal stability. This highlights the potential of pentafluorosulfanyl-substituted benzenes in developing advanced materials (Fitch et al., 2003).
Photochemistry and Photophysics
- Molecular Electronics : The use of simple and accessible aryl bromides as building blocks for molecular wires underscores their importance in the field of molecular electronics, suggesting that compounds like "this compound" could be integral in constructing oligomeric chains for electronic applications (Stuhr-Hansen et al., 2005).
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5OS/c1-14-7-3-2-5(4-6(7)8)15(9,10,11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUQDYQRIVMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719141 | |
| Record name | 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-99-6 | |
| Record name | 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


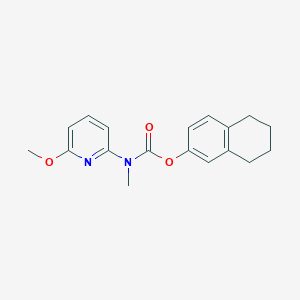
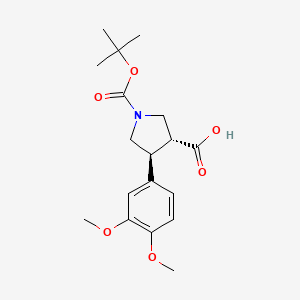
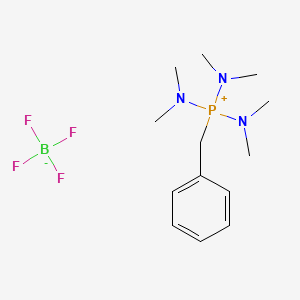
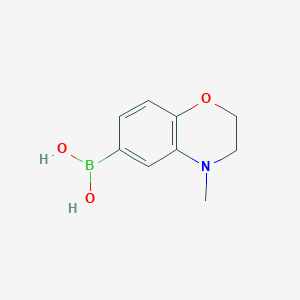
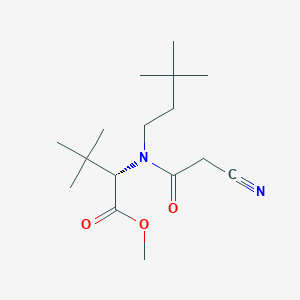
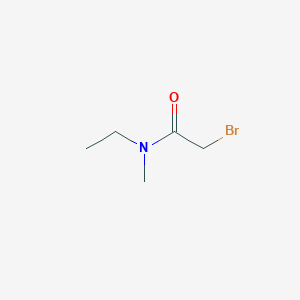
![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
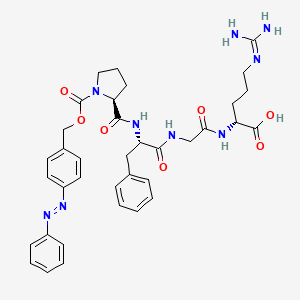
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
